Cas no 81335-87-7 ((2-Amino-4-methylphenyl)methanol)

(2-Amino-4-methylphenyl)methanol structure
81335-87-7 structure
Product Name:(2-Amino-4-methylphenyl)methanol
CAS 번호:81335-87-7
MF:C8H11NO
메가와트:137.179042100906
MDL:MFCD08275453
CID:708051
PubChem ID:436776
Update Time:2024-10-27

(2-Amino-4-methylphenyl)methanol 화학적 및 물리적 성질

이름 및 식별자

    • (2-Amino-4-methylphenyl)methanol
    • (4-methyl-2-nitrophenyl)methanol
    • 2-amino-4-methylbenzyl alcohol
    • 4-METHYL-2-NITROBENZYLALCOHOL
    • Benzenemethanol,2-amino-4-methyl-
    • 2-amino-4-methyl-benzenemethanol
    • 2-amino-4-methyl-benzyl alcohol
    • 2-Amino-4-methyl-benzylalkohol
    • Benzenemethanol,2-amino-4-methyl
    • 2-Amino-4-methylbenzenemethanol (ACI)
    • Benzyl alcohol, 2-amino-4-methyl- (3CI)
    • 81335-87-7
    • SCHEMBL2889115
    • OPXLRSYFDTULBU-UHFFFAOYSA-N
    • AKOS006287442
    • CS-0100669
    • MFCD08275453
    • DS-3926
    • EN300-7055766
    • Z1198176996
    • (2-Amino-4-methylphenyl)-methanol
    • O10038
    • DB-056515
    • SB83933
    • MDL: MFCD08275453
    • 인치: 1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3
    • InChIKey: OPXLRSYFDTULBU-UHFFFAOYSA-N
    • 미소: OCC1C(N)=CC(C)=CC=1

계산된 속성

  • 정밀분자량: 137.08400
  • 동위원소 질량: 137.084
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 105
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.1
  • 토폴로지 분자 극성 표면적: 46.2Ų

실험적 성질

  • PSA: 46.25000
  • LogP: 1.65070

(2-Amino-4-methylphenyl)methanol 보안 정보

  • 신호어:Warning
  • 피해 선언: H302
  • 경고성 성명: P280-P305+P351+P338
  • 저장 조건:Keep in dark place,Inert atmosphere,Room temperature

(2-Amino-4-methylphenyl)methanol 세관 데이터

  • 세관 번호:2922199090
  • 세관 데이터:

    ?? ?? ??:

    2922199090

    개요:

    2922199090. 기타 아미노알코올 및 그 에테르, 에스테르 및 그 소금 (산소기단을 1개 이상 함유한 경우는 제외).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다

    요약:

    2922199090. 한 가지 이상의 산소 관능단을 함유한 아미노알코올을 제외한 기타 아미노알코올, 그들의 에테르와 에스테르;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

(2-Amino-4-methylphenyl)methanol 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A014002024-250mg
2-Amino-4-methylbenzyl alcohol
81335-87-7 97%
250mg
$475.20 2023-09-01
Alichem
A014002024-500mg
2-Amino-4-methylbenzyl alcohol
81335-87-7 97%
500mg
$839.45 2023-09-01
Alichem
A014002024-1g
2-Amino-4-methylbenzyl alcohol
81335-87-7 97%
1g
$1490.00 2023-09-01
Chemenu
CM185582-5g
(2-amino-4-methylphenyl)methanol
81335-87-7 95%
5g
$661 2021-06-16
Chemenu
CM185582-10g
(2-amino-4-methylphenyl)methanol
81335-87-7 95%
10g
$866 2021-06-16
TRC
A898608-50mg
(2-Amino-4-methylphenyl)methanol
81335-87-7
50mg
$ 70.00 2022-06-07
TRC
A898608-100mg
(2-Amino-4-methylphenyl)methanol
81335-87-7
100mg
$ 95.00 2022-06-07
TRC
A898608-500mg
(2-Amino-4-methylphenyl)methanol
81335-87-7
500mg
$ 340.00 2022-06-07
Chemenu
CM185582-5g
(2-amino-4-methylphenyl)methanol
81335-87-7 95%
5g
$661 2022-06-10
Chemenu
CM185582-10g
(2-amino-4-methylphenyl)methanol
81335-87-7 95%
10g
$866 2022-06-10

(2-Amino-4-methylphenyl)methanol 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 6 h, rt
참조
Ru(II)-Catalyzed Decarbonylative Alkylation and Annulations of Benzaldehydes with Iodonium Ylides under Chelation Assistance
Li, Xiang ; et al, Organic Letters, 2022, 24(29), 5281-5286

합성 방법 2

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
참조
A concise construction of 4-alkynylquinazolines via [4 + 2] annulation of 4-alkynylbenzoxazinanones with acylhydroxamates under transition-metal-free conditions
Yuan, Wen-Kui; et al, Organic Chemistry Frontiers, 2019, 6(16), 2892-2896

합성 방법 3

반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water
참조
Tandem [3 + 2] Cycloaddition/1,4-Addition Reaction of Azomethine Ylides and Aza-o-quinone Methides for Asymmetric Synthesis of Imidazolidines
Jia, Hao; et al, Organic Letters, 2017, 19(19), 5236-5239

합성 방법 4

반응 조건
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ;  10 min, 0 °C; 1.5 h, 30 °C; 30 °C → 0 °C
1.2 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
참조
Synthesis of quinolinomorphinan derivatives as highly selective δ opioid receptor ligands
Ida, Yoshihiro; et al, Bioorganic & Medicinal Chemistry, 2012, 20(19), 5810-5831

합성 방법 5

반응 조건
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 70 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  neutralized
참조
Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group
Cheng, Tao; et al, Organic & Biomolecular Chemistry, 2014, 12(9), 1405-1411

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, rt
참조
Easy Access to Quinolin-2(1H)-ones via a One-Pot Tandem Oxa-Michael-Aldol Sequence
Jarrige, Lucie; et al, Synlett, 2017, 28(14), 1724-1728

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
참조
Synthesis of quinolinomorphinan derivatives as highly selective δ opioid receptor ligands
Ida, Yoshihiro; et al, Bioorganic & Medicinal Chemistry, 2012, 20(19), 5810-5831

합성 방법 8

반응 조건
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  1 h, rt
참조
Easy Access to Quinolin-2(1H)-ones via a One-Pot Tandem Oxa-Michael-Aldol Sequence
Jarrige, Lucie; et al, Synlett, 2017, 28(14), 1724-1728

합성 방법 9

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  14 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → -15 °C; 1 h, -5 °C; overnight, -5 °C → rt
참조
The Synthesis of 5-Amino-dihydrobenzo[b]oxepines and 5-Amino-dihydrobenzo[b]azepines via Ichikawa Rearrangement and Ring-Closing Metathesis
Chwastek, Monika; et al, Journal of Organic Chemistry, 2016, 81(19), 9046-9074

합성 방법 10

반응 조건
1.1 Catalysts: Palladium diacetate Solvents: Toluene ;  48 h, 110 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  8 h, 70 °C
2.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  neutralized
참조
Palladium catalyzed acetoxylation of benzylic C-H bonds using a bidentate picolinamide directing group
Cheng, Tao; et al, Organic & Biomolecular Chemistry, 2014, 12(9), 1405-1411

(2-Amino-4-methylphenyl)methanol Raw materials

(2-Amino-4-methylphenyl)methanol Preparation Products

(2-Amino-4-methylphenyl)methanol 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:81335-87-7)(2-Amino-4-methylphenyl)methanol
주문 번호:A840102
인벤토리 상태:in Stock
재다:5g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:48
가격 ($):309.0
Email:sales@amadischem.com
추천 공급업체
Amadis Chemical Company Limited
(CAS:81335-87-7)(2-Amino-4-methylphenyl)methanol
A840102
순결:99%
재다:5g
가격 ($):309.0
Email